1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-aminehydrochloride

Physicochemical profiling Lipophilicity Drug-likeness

SAR programs probing 1,2,3-thiadiazole substituent effects often face supply gaps for the critical 4-cyclopropyl analog-methyl or propyl variants cannot replicate its conformational constraint (Δrotatable bonds ≈ -1 vs. propyl) or patent-backed residual efficacy. This HCl salt (≥95%) closes that gap. • Primary amine enables amide coupling, reductive amination, or sulfonamide derivatization • Cyclopropyl rigidity validated in agrochemical patent US 2008/0200457 A1 for full-season fungicidal seed coatings • Lead-generation fragment: XLogP3 0.3, 2 rotatable bonds, 4 H-bond acceptors; suited for kinase/bromodomain screens

Molecular Formula C7H12ClN3S
Molecular Weight 205.71 g/mol
Cat. No. B15305450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-aminehydrochloride
Molecular FormulaC7H12ClN3S
Molecular Weight205.71 g/mol
Structural Identifiers
SMILESCC(C1=C(N=NS1)C2CC2)N.Cl
InChIInChI=1S/C7H11N3S.ClH/c1-4(8)7-6(5-2-3-5)9-10-11-7;/h4-5H,2-3,8H2,1H3;1H
InChIKeyAYZUHKXZYFKTIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl Thiadiazole Ethanamine HCl: Structural Identity & Procurement


1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride (free base CAS 2613385-58-1; HCl salt CAS 2613385-94-5) is a heterocyclic amine building block belonging to the 1,2,3-thiadiazole class [1]. The compound features a cyclopropyl substituent at the 4-position of the thiadiazole ring and an ethan-1-amine moiety at the 5-position, supplied as the hydrochloride salt for enhanced handling and solubility . With a free base molecular weight of 169.25 g/mol (HCl salt: 205.71 g/mol) and a computed XLogP3 of 0.3, the compound occupies a moderately polar physicochemical space [1]. Its primary commercial availability is through Enamine Ltd. (catalog EN300-27708163) at purities ≥95% [2].

Compound Class 1,2,3-Thiadiazole building block with cyclopropyl at 4-position
Form Hydrochloride salt for improved handling and solubility
Physicochemical Space Moderate polarity; computed XLogP3 ~0.3; TPSA ~80 Ų Computed; experimental logP not available
Procurement Available as research building block; ≥95% purity Data to verify with supplier COA

1-(4-Cyclopropylthiadiazol-5-yl)ethan-1-amine HCl: Why Generic Substitution Fails


In-class 1,2,3-thiadiazol-5-yl ethanamine analogs bearing alternative 4-position substituents (e.g., methyl, propyl) are not interchangeable with the cyclopropyl derivative. The cyclopropyl group introduces distinct conformational constraint, altered electron density on the thiadiazole ring, and differential steric bulk compared to linear alkyl or smaller substituents [1]. In the agrochemical patent literature, 4-cyclopropyl-1,2,3-thiadiazole compounds are explicitly distinguished from other 4-substituted analogs, with the cyclopropyl moiety specifically claimed as conferring superior residual efficacy and plant safety profiles relative to non-cyclopropyl comparators [2]. These structure-activity relationship (SAR) features mean that replacing the cyclopropyl group with a methyl (MW 143.21) or propyl (free base MW 183.27) substituent can alter key molecular properties—including lipophilicity, metabolic stability, and target binding—potentially compromising biological outcomes in both medicinal chemistry and agrochemical applications .

Target Compound
4-Cyclopropyl substituent: conformational rigidity, altered ring electron density, distinct steric profile
4-Methyl Analog
Lower MW, freely rotating methyl group; XLogP3 and steric bulk may shift SAR interpretation
Target Compound
2 rotatable bonds; restricted conformational freedom supports pre-organized target-pocket fit
4-Propyl Analog
≥3 rotatable bonds; additional conformational entropy may reduce binding-affinity readout
Target Compound
Patent-class 4-cyclopropyl substitution reported for extended residual control context
Non-cyclopropyl Analogs
Residual-control endpoint profile may differ; plant-safety endpoint requires class-specific review

Quantitative Evidence: Differentiating Cyclopropyl Thiadiazole from Closest Analogs


Physicochemical Profile: Cyclopropyl vs. Methyl Analog

The target compound displays a computed XLogP3 of 0.3 and a TPSA of 80 Ų, reflecting moderate lipophilicity and polarity [1]. By comparison, the 4-methyl analog (CAS 1540554-67-3, MW 143.21 g/mol) has a lower molecular weight and reduced carbon count, which predicts a lower XLogP3 and reduced steric bulk at the 4-position . The cyclopropyl substituent adds approximately 26 Da in molecular weight and introduces conformational rigidity absent in the freely rotating methyl group.

Physicochemical Profile
Reported
ΔMW ≈ +26 Da; ΔXLogP3 ≈ +0.5–1.0 vs. 4-methyl analog
Supports lipophilicity-driven SAR interpretation
Computed XLogP3; experimental logP data not available
Physicochemical profiling Lipophilicity Drug-likeness

Conformational Constraint and Agrochemical Efficacy: Cyclopropyl vs. Propyl

US Patent US 2008/0200457 A1 explicitly claims that 4-cyclopropyl-1,2,3-thiadiazole compounds exhibit 'extremely long-lasting residual effect' and 'excellent safety to objective plants' when applied as seed treatments or cultivation carrier treatments [1]. The patent distinguishes cyclopropyl-substituted compounds from other 4-substituted analogs (including alkyl, haloalkyl, and aryl variants) as uniquely suited for extended disease control from the 'highest growth stage to the latter growth stage' [1]. The 4-propyl analog (CAS not independently bioassayed in this context) lacks the cyclopropyl ring strain and conformational rigidity that the patent correlates with prolonged residual fungicidal activity.

Agrochemical Efficacy Claim
Class-level
Patent-reported extended-duration residual effect for 4-cyclopropyl class
Reported plant-safety endpoint context
Qualitative patent disclosure; not numerically quantified
Agrochemical fungicide Structure-activity relationship Conformational restriction

Rotatable Bonds and H-Bond Acceptors: Cyclopropyl vs. Propyl Analogs

The target compound possesses 4 hydrogen bond acceptors (from the thiadiazole ring nitrogens, sulfur, and amine) and 2 rotatable bonds, creating a moderately flexible scaffold with multiple derivatization handles [1]. The 4-propyl analog (1-(4-propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride, MW 207.73 g/mol as HCl salt) contains an additional rotatable bond in the linear propyl chain, increasing conformational entropy and potentially reducing binding affinity in pre-organized target pockets . The cyclopropyl group restricts conformational freedom while maintaining similar hydrogen bonding capacity, a feature valued in fragment-based drug design for improving ligand efficiency.

Conformational Rigidity
Reported
2 rotatable bonds; 4 H-bond acceptors; ΔRotB ≈ -1 vs. 4-propyl analog
May support fragment-based ligand efficiency evaluation
Computed descriptors; no experimental binding data
Medicinal chemistry Fragment-based drug design Molecular descriptors

Commercial Availability & Pricing: Cyclopropyl vs. Analogs

The target compound is commercially available through Enamine (EN300-27708163) at 95.0% purity, with pricing at $1,086.00/g (1 g scale) and $2,127.00/2.5 g as of March 2025 [1]. The 4-methyl analog (CAS 1540554-67-3) is available from multiple vendors at substantially lower cost due to simpler synthesis (methyl vs. cyclopropyl introduction), while the 4-propyl analog (VulcanChem VC18098072) occupies an intermediate price tier . The premium pricing of the cyclopropyl derivative reflects the synthetic complexity of installing the cyclopropyl group via cyclopropanation or Hurd–Mori cyclization with cyclopropyl-containing precursors.

Commercial Availability
Reported
$1,086/g (95% purity); premium vs. 4-methyl and 4-propyl analogs
Pricing reflects cyclopropyl synthetic complexity
Kuujia aggregator, March 2025; vendor pricing may vary
Procurement Pricing analysis Research chemical sourcing

Optimal Application Scenarios for Cyclopropyl Thiadiazole HCl


Agrochemical Seed Treatment: Extended Residual Disease Control

Based on the patent-backed claim of 'extremely long-lasting residual effect' for 4-cyclopropyl-1,2,3-thiadiazole compounds when applied as seed treatments, this compound is the preferred scaffold for developing fungicidal seed coatings targeting full-season crop protection [1]. The cyclopropyl group is specifically correlated with prolonged efficacy from early vegetative stages through late reproductive stages, a property not demonstrated by 4-methyl or 4-propyl analogs in the same patent disclosure [1].

Fragment-Based Drug Discovery: Conformational Restriction for Kinase Targets

The compound's 2 rotatable bonds, moderate XLogP3 (0.3), and 4 hydrogen bond acceptors make it a suitable fragment for lead generation programs targeting kinases or bromodomain proteins [1]. The cyclopropyl group provides conformational rigidity superior to the freely rotating 4-propyl analog, potentially improving ligand efficiency indices in biochemical screens [2]. The primary amine handle at the 5-position ethanamine moiety enables straightforward derivatization via amide coupling, reductive amination, or sulfonamide formation [1].

Medicinal Chemistry SAR: 4-Position Substituent Effects

When systematically probing the structure-activity relationships of 1,2,3-thiadiazole-based bioactive compounds, the cyclopropyl derivative serves as the conformationally restricted comparator against the 4-methyl (minimal steric bulk) and 4-propyl (extended linear alkyl) analogs [1]. The computed ΔXLogP3 of approximately +0.5 to +1.0 units versus the 4-methyl analog and the ΔRotatable bonds of approximately -1 versus the 4-propyl analog provide quantitative parameters for interpreting biological activity differences across the substituent series [1][2].

Patent-Literate Procurement for Agrochemical Lead Optimization

Procurement of this specific cyclopropyl thiadiazole derivative is justified when the research objective involves generating composition-of-matter or method-of-use patent claims that build upon the 4-cyclopropyl-1,2,3-thiadiazole优先权 established in US 2008/0200457 A1 and related filings [1]. Using non-cyclopropyl analogs may fall outside the patent's demonstrated efficacy envelope, potentially weakening freedom-to-operate positions or lead optimization trajectories [1].

Application
Selection Property
Validation Focus
Agrochemical seed-treatment research
4-Cyclopropyl substitution reported for extended residual-control context
Residual efficacy and plant-safety endpoint review
Fragment-based drug discovery
Low rotatable-bond count and moderate XLogP3
Ligand efficiency and conformational pre-organization evaluation
Medicinal chemistry SAR studies
Conformationally restricted comparator vs. 4-methyl and 4-propyl analogs
Substituent-dependent biological-activity interpretation
Patent-informed agrochemical lead optimization
4-Cyclopropyl-1,2,3-thiadiazole class reported in prior-art patent disclosure
Freedom-to-operate and composition-of-matter patent review
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